molecular formula C15H13N3S B11190232 3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol

3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol

Cat. No.: B11190232
M. Wt: 267.4 g/mol
InChI Key: XMKUTGUTRZJVRO-UHFFFAOYSA-N
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Description

3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic electronics. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol can be achieved through several methods. One common approach involves the reaction of 2-amino-N′-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base. This reaction yields 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, which can be further modified to obtain the desired thiol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its biological effects are still under investigation, but it is believed to modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinazoline-2,4-dithione: Known for its biological activities.

    3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles: Used in similar research applications.

Uniqueness

3-Benzyl-4-imino-3,4-dihydroquinazoline-2-thiol stands out due to its unique thiol group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

4-amino-3-benzylquinazoline-2-thione

InChI

InChI=1S/C15H13N3S/c16-14-12-8-4-5-9-13(12)17-15(19)18(14)10-11-6-2-1-3-7-11/h1-9H,10,16H2

InChI Key

XMKUTGUTRZJVRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=S)N

Origin of Product

United States

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